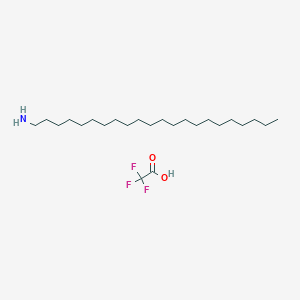![molecular formula C23H26ClNO2 B14345194 (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride CAS No. 100908-76-7](/img/structure/B14345194.png)
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic structure with a quaternary ammonium group, making it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride typically involves a multi-step process:
Formation of the bicyclic structure: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core.
Introduction of the quaternary ammonium group: This is achieved through quaternization reactions, where a tertiary amine is reacted with an alkyl halide.
Esterification: The final step involves the esterification of the bicyclic structure with (E)-2,3-diphenylprop-2-enoic acid under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents is carefully controlled to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond in the (E)-2,3-diphenylprop-2-enoate moiety, converting it to a single bond.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as hydroxide ions or alkoxides are commonly used.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Saturated esters.
Substitution: Various substituted ammonium salts.
Applications De Recherche Scientifique
Chemistry: The compound is used as a model system for studying quaternary ammonium compounds and their reactivity. It also serves as a precursor for synthesizing other complex organic molecules.
Biology: In biological research, this compound is investigated for its potential as a neurotransmitter analog due to its structural similarity to certain neurotransmitters.
Medicine: The compound’s quaternary ammonium group makes it a candidate for drug development, particularly in targeting specific receptors in the nervous system.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (8-methyl-8-azoniabicyclo[3.2.1]octan-3-
Propriétés
Numéro CAS |
100908-76-7 |
|---|---|
Formule moléculaire |
C23H26ClNO2 |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride |
InChI |
InChI=1S/C23H25NO2.ClH/c1-24-19-12-13-20(24)16-21(15-19)26-23(25)22(18-10-6-3-7-11-18)14-17-8-4-2-5-9-17;/h2-11,14,19-21H,12-13,15-16H2,1H3;1H/b22-14+; |
Clé InChI |
YOJMKIWJYKBAGE-CWUUNJJBSA-N |
SMILES isomérique |
C[NH+]1C2CCC1CC(C2)OC(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4.[Cl-] |
SMILES canonique |
C[NH+]1C2CCC1CC(C2)OC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
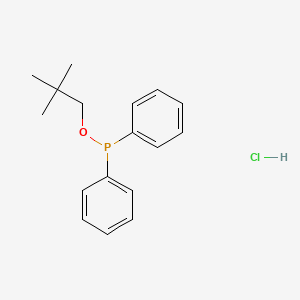
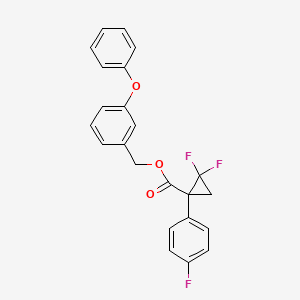
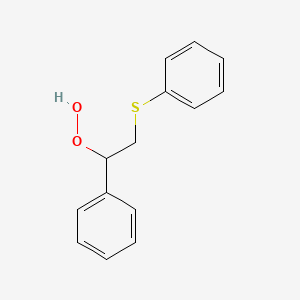
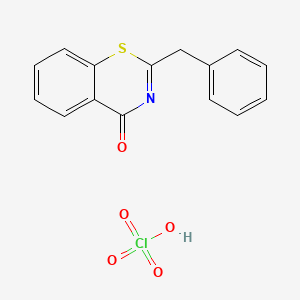
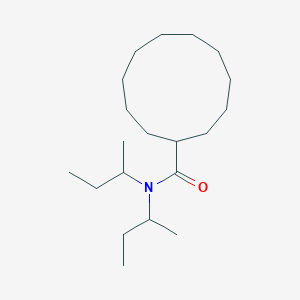

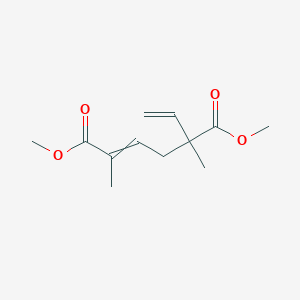
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
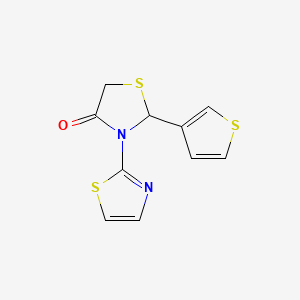
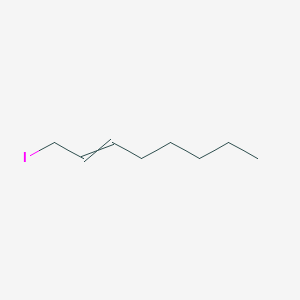
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
